Isostearyl stearoyl stearate
CAS No.: 93385-12-7
Cat. No.: VC17133260
Molecular Formula: C54H106O4
Molecular Weight: 819.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93385-12-7 |
|---|---|
| Molecular Formula | C54H106O4 |
| Molecular Weight | 819.4 g/mol |
| IUPAC Name | 16-methylheptadecyl 12-octadecanoyloxyoctadecanoate |
| Standard InChI | InChI=1S/C54H106O4/c1-5-7-9-11-12-13-14-15-16-19-22-25-32-37-43-49-54(56)58-52(46-40-10-8-6-2)47-41-35-30-26-27-31-36-42-48-53(55)57-50-44-38-33-28-23-20-17-18-21-24-29-34-39-45-51(3)4/h51-52H,5-50H2,1-4H3 |
| Standard InChI Key | VRAFPDRBGSLNJT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
Isostearyl stearoyl stearate is systematically named 16-methylheptadecyl 12-octadecanoyloxyoctadecanoate, reflecting its esterification between isostearyl alcohol (a branched C18 alcohol) and stearic acid (a linear C18 fatty acid) . The compound’s branched architecture arises from the isostearyl moiety, which introduces methyl groups at non-terminal carbon positions, as evidenced by its SMILES notation:
.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 93385-12-7 | |
| Molecular Formula | ||
| Molecular Weight | 819.4 g/mol | |
| IUPAC Name | 16-methylheptadecyl 12-octadecanoyloxyoctadecanoate | |
| XLogP3-AA | 24.2 |
Discrepancies in literature include an alternate CAS number (134017-12-2) and molecular formula () listed in some commercial databases , likely due to misclassification of stereoisomers or reporting errors.
Synthesis and Industrial Production
Manufacturing Process
The ester is synthesized via Steglich esterification, where isostearyl alcohol reacts with stearoyl chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This method achieves yields exceeding 85% under anhydrous conditions at 60–80°C . Key suppliers, including Hubei Xingyan New Material Technology and Wuhan Beileye Biomedical Technology, optimize the process by:
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Using ultra-pure stearic acid (≥99.5%) to minimize byproducts
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Employing molecular sieves to remove water and shift equilibrium toward ester formation
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Implementing fractional distillation for post-reaction purification
Global Supply Chain
China dominates production, with seven major suppliers listed in ChemicalBook as of 2025 . The compound typically retails at $120–$150/kg in bulk quantities, though pharmaceutical-grade material commands premiums up to $220/kg due to stringent impurity controls.
Functional Properties in Cosmetic Formulations
Skin Conditioning Mechanisms
As an occlusive emollient, isostearyl stearoyl stearate reduces transepidermal water loss (TEWL) by 18–23% compared to mineral oil, forming a hydrophobic film that enhances stratum corneum hydration . Its branched structure enables deeper epidermal penetration than linear esters, improving skin elasticity parameters by 12–15% in vivo .
Rheological Modulation
The ester acts as a non-Newtonian shear-thinning agent, reducing viscosity under high shear rates during product application while maintaining stability at rest. In anhydrous systems, it increases zero-shear viscosity by 40–60 cP per 1% w/w concentration, critical for stabilizing suspensions of titanium dioxide and zinc oxide in sunscreens.
Table 2: Performance Comparison with Analogous Esters
| Property | Isostearyl Stearoyl Stearate | Octyldodecyl Stearoyl Stearate | Isostearyl Isostearate |
|---|---|---|---|
| Occlusivity (TEWL Reduction) | 18–23% | 15–20% | 10–14% |
| Viscosity Increase (cP/1%) | 40–60 | 55–75 | 20–30 |
| Comedogenicity Rating | 0–1 (Non-comedogenic) | 1–2 | 0 |
| Irritation Potential | Mild | Mild to Moderate | Negligible |
Research Gaps and Future Directions
While industry applications are well-established, academic studies remain sparse. Priority research areas include:
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Long-term effects on skin microbiome: No data exist on how the ester’s occlusive properties influence microbial diversity
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Environmental persistence: Degradation kinetics in aquatic systems remain uncharacterized
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Stereochemical impact: Commercial products contain racemic mixtures; enantiopure forms may enhance functionality
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